N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester
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Overview
Description
“N-(3-Amino[1,1’-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester” is a type of tert-butyl ester of Nα-protected amino acid . Tert-butyl amino acid esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .
Synthesis Analysis
The synthesis of this compound involves the use of protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . The method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of protected amino acids with t-butanol in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This process is considered to be hazardous since a sealed apparatus is required to prevent evaporation of flammable isobutene .Scientific Research Applications
Peptide Chemistry and Protein Modification
The tert-butyl ester group is often used in peptide chemistry due to its ability to protect amino acids during synthesis. The compound could be utilized in the synthesis of peptides or modification of proteins, where the tert-butyl group protects the amino group during reactions .
Biodiesel Production
Esters are key components in biodiesel production. The tert-butyl ester group within this compound may serve as an intermediate or a catalyst in the production process, enhancing efficiency or yield .
Pharmaceutical Synthesis
Protected amino acid derivatives, such as those provided by tert-butyl esters, are crucial in the synthesis of pharmaceuticals. This compound could be involved in creating new drugs or intermediates within drug synthesis pathways .
Organic Material Synthesis
The tert-butyl group’s protective properties are also valuable in synthesizing organic materials, possibly serving as a building block for complex organic molecules or polymers .
Asymmetric Synthesis
Tert-butyl groups can act as chiral directing groups in asymmetric synthesis, which is essential for creating compounds with specific stereochemistry required for biological activity .
Mechanistic Investigations and Spectroscopy
The unique structure of this compound might make it suitable for mechanistic investigations in chemical reactions, using techniques like NMR and real-time IR spectroscopies .
Nucleophilic Behavior Studies
The tert-butyl ester group’s unusual nucleophilic behavior could be studied using this compound, providing insights into reaction mechanisms and kinetics .
Chelation and Tetrahedral Intermediate Formation
This compound could be used to study 1,3-chelation and tetrahedral intermediate formation, which are key factors in certain chemical reactions .
Mechanism of Action
Target of Action
It’s known that tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .
Mode of Action
The compound’s mode of action involves a process known as transesterification . This process is facilitated by the unusual nucleophilic behavior of a metal t-butoxide . Both 1,3-chelation and the formation of a tetrahedral intermediate were confirmed as the key factors for this behavior . The compound interacts with its targets through this mechanism, leading to changes in the targets’ structure and function .
Biochemical Pathways
The biochemical pathways affected by N-(3-Amino[1,1’-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester are related to the transesterification process . This process affects the synthesis of peptides, which are crucial components of proteins and play significant roles in various biological functions .
Pharmacokinetics
It’s known that the compound’s solubility in water is low, which may affect its absorption and distribution in the body .
Result of Action
This outcome has significant implications in the field of peptide synthesis .
Action Environment
The action of N-(3-Amino[1,1’-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester is influenced by various environmental factors. For instance, the presence of a metal t-butoxide and the formation of a tetrahedral intermediate are crucial for the compound’s unusual nucleophilic behavior . Additionally, the compound’s stability is affected by moisture .
Future Directions
properties
IUPAC Name |
tert-butyl N-(2-amino-4-phenylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-17(2,3)21-16(20)19-15-10-9-13(11-14(15)18)12-7-5-4-6-8-12/h4-11H,18H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLNSXAYRYQYFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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